molecular formula C13H9NO6S B8624400 Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate CAS No. 88136-38-3

Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate

Cat. No. B8624400
CAS RN: 88136-38-3
M. Wt: 307.28 g/mol
InChI Key: ODUMSUXAAWUGKC-UHFFFAOYSA-N
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Patent
US04699648

Procedure details

A solution of 19.0 g of the product of Example 2 and 0.1 g of 1,4-diazabicyclo[2.2.2.]octane (DABCO) in 90 ml of dry xylenes was heated to reflux temperature (139°). To this solution was added 3.6 ml of liquid phosgene over a period of about 2 hours, keeping the temperature between 125° and 136° by adjusting the rate of phosgene addition. The reaction mixture was cooled to 25°, and filtered under nitrogen to remove DABCO hydrochloride. The filtrate was concentrated in vacuo to give the title compound as a viscous, moisture-sensitive oil. This material was carried on to the desired products without further purification.
Name
product
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazabicyclo[2.2.2
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
90 mL
Type
solvent
Reaction Step Three
[Compound]
Name
liquid
Quantity
3.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[S:16]([NH:19][C:20](NCCCC)=[O:21])(=[O:18])=[O:17])=[CH:8][CH:9]=1)([O:3][CH3:4])=[O:2].CCCCCCCC.C(Cl)(Cl)=O>>[C:1]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[S:16]([N:19]=[C:20]=[O:21])(=[O:17])=[O:18])=[CH:8][CH:9]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
product
Quantity
19 g
Type
reactant
Smiles
C(=O)(OC)C=1OC(=CC1)C1=C(C=CC=C1)S(=O)(=O)NC(=O)NCCCC
Step Two
Name
1,4-diazabicyclo[2.2.2
Quantity
0.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Name
xylenes
Quantity
90 mL
Type
solvent
Smiles
Step Four
Name
liquid
Quantity
3.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (139°)
CUSTOM
Type
CUSTOM
Details
the temperature between 125° and 136°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25°
FILTRATION
Type
FILTRATION
Details
filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
to remove DABCO hydrochloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C=1OC(=CC1)C1=C(C=CC=C1)S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.